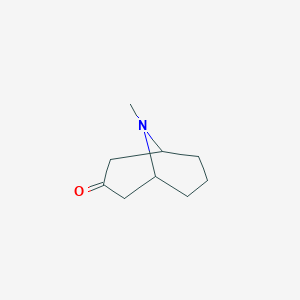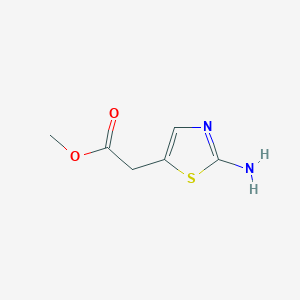
(4-Cloro-3-metilpiridin-2-il)metanol
Descripción general
Descripción
(4-Chloro-3-methylpyridin-2-yl)methanol (4-CPM) is an organic compound that has a wide range of applications in the scientific research and laboratory settings. It is a colorless, volatile liquid with a boiling point of 143°C and a melting point of -49°C. Due to its unique chemical properties, 4-CPM has been used in a variety of applications, including the synthesis of pharmaceuticals, the study of biochemical and physiological effects, and the development of new laboratory techniques.
Aplicaciones Científicas De Investigación
Síntesis de piridin-2-il-metanonas
Este compuesto se puede utilizar en la síntesis de piridin-2-il-metanonas . Las piridin-2-il-metanonas son importantes intermedios farmacéuticos, especialmente los motivos de piridin-2-il-metanona . Se ha descrito una síntesis catalítica eficiente con cobre de piridin-2-il-metanonas a partir de piridin-2-il-metanos, que implica un enfoque directo de oxidación Csp3-H con agua en condiciones suaves .
Estudios de actividad antimicrobiana
“(4-Cloro-3-metilpiridin-2-il)metanol” se ha utilizado en la síntesis de nuevos compuestos para el futuro desarrollo de fármacos . Estos compuestos se han sintetizado en presencia de trietilamina, y uno de los principales productos, (4-clorofenil)(5-metilpirazin-2-il)metanona, se ha utilizado como intermedio para sintetizar una nueva serie de compuestos . Estos nuevos compuestos han mostrado una prometedora actividad antimicrobiana .
Estudios de estructura cristalina
Se puede estudiar la estructura cristalina de compuestos que contienen “this compound” . Comprender la estructura cristalina de un compuesto es crucial en el campo de la ciencia de los materiales y los productos farmacéuticos, ya que puede proporcionar información sobre sus propiedades físicas y posibles aplicaciones .
Reacciones de oxidación
“this compound” se puede utilizar en reacciones de oxidación . En un estudio, se utilizó en una oxidación Csp3-H sin oxígeno de piridin-2-il-metanos a piridin-2-il-metanonas con agua mediante catálisis con cobre <svg class="
Safety and Hazards
“(4-Chloro-3-methylpyridin-2-yl)methanol” is classified as a combustible liquid . Its flash point is not applicable . It is recommended to avoid contact with high temperature, open flame, and oxidant during operation . Appropriate protective gloves and eye protection should be worn during use to ensure a well-ventilated operating environment .
Propiedades
IUPAC Name |
(4-chloro-3-methylpyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-6(8)2-3-9-7(5)4-10/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJMZFJRPTWZTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431267 | |
| Record name | (4-Chloro-3-methylpyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59886-85-0 | |
| Record name | 4-Chloro-3-methyl-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59886-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chloro-3-methylpyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Ethylbenzo[d]thiazol-2-ol](/img/structure/B28342.png)





![Imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B28359.png)
![2-Hydroxy-4-[2-(4-methoxyphenoxy)ethoxy]benzoic acid](/img/structure/B28373.png)

